molecular formula C96H132N10O30S3 B10859800 Vinglycinate sulfate CAS No. 7281-31-4

Vinglycinate sulfate

Cat. No.: B10859800
CAS No.: 7281-31-4
M. Wt: 2002.3 g/mol
InChI Key: DVPVGSLIUJPOCJ-XXRQFBABSA-N
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Description

Vinglycinate sulfate is a derivative of vinblastine, a vinca alkaloid originally isolated from the periwinkle plant, Vinca rosea. This compound has shown significant potential in the treatment of various malignant diseases, including Hodgkin’s disease, lymphosarcoma, bronchogenic carcinoma, and chondrosarcoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinglycinate sulfate is synthesized through the chemical modification of vinblastine. The process involves the esterification of desacetyl vinblastine with N,N-dimethylglycine, followed by sulfation to produce this compound . The reaction conditions typically include the use of sulfur trioxide amine complexes for sulfation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Vinglycinate sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various ester and sulfate derivatives of this compound, each with unique biological properties .

Comparison with Similar Compounds

Uniqueness: Vinglycinate sulfate is unique due to its modified side chains, which enhance its selectivity and reduce toxicity compared to vinblastine and vincristine . This makes it a valuable compound in cancer treatment research.

Properties

CAS No.

7281-31-4

Molecular Formula

C96H132N10O30S3

Molecular Weight

2002.3 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

InChI

InChI=1S/2C48H63N5O9.3H2O4S/c2*1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4;3*1-5(2,3)4/h2*11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3;3*(H2,1,2,3,4)/t2*29-,39-,40+,41+,44-,45+,46+,47-,48-;;;/m00.../s1

InChI Key

DVPVGSLIUJPOCJ-XXRQFBABSA-N

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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